Benzylsulfonamide
Overview
Description
Benzylsulfonamide is a type of sulfonamide, which is a class of organic compounds containing the functional group -SO2NH2 . It is used in the synthesis of various chemicals .
Synthesis Analysis
Benzylsulfonamide can be synthesized using a scaffold modification strategy . A series of novel N-substituted-β-d-glucosamine derivatives that incorporate benzenesulfonamides were designed using a fragment-based drug design strategy .Molecular Structure Analysis
The molecular structure of benzylsulfonamide consists of a benzene ring attached to a sulfonamide group . The sulfonamide group is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .Chemical Reactions Analysis
Sulfonamides, including benzylsulfonamide, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-tetrahydrofolate reductase . They play a role in treating a diverse range of disease states .Physical And Chemical Properties Analysis
Benzylsulfonamide has a molar mass of 157.19 g/mol . Its chemical formula is C6H5SO2NH2 . It has a melting point of 150 - 152 °C .Scientific Research Applications
Drug Development
Benzylsulfonamide derivatives have been explored for their potential in drug development due to their pharmacological activities. They exhibit a range of effects such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, which are useful in treating diseases like diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Therapeutic Medicine Delivery
Polymers containing sulfonamide groups are being investigated for their use in therapeutic medicine delivery systems. These systems aim to improve the efficacy and safety of drug administration .
Disease Detection and Diagnosis
Advancements in biomedical polymers, including those with sulfonamide structures, have led to their application in disease detection and diagnosis. They are used in biosensing technologies that can detect diseases at early stages .
Regenerative Medicine
Sulfonamide-based polymers are also being studied for their applications in regenerative medicine. They may play a role in developing materials that can aid tissue regeneration and repair .
Oncotherapy
In the field of oncotherapy, sulfonamide compounds are part of research into new treatments that target cancer cells while minimizing damage to healthy cells .
Antibacterial Properties
Sulfonamides, including Benzylsulfonamide, have antibacterial properties that make them candidates for treating bacterial infections and are part of ongoing research into new antibiotics .
Mechanism of Action
Target of Action
Phenylmethanesulfonamide, also known as Benzylsulfonamide, is a sulfonamide-based compound . It has been found to inhibit human cyclin-dependent kinase 2 (CDK2), a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
Phenylmethanesulfonamide interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the cell from progressing through its normal cycle of growth and division .
Biochemical Pathways
The inhibition of CDK2 by Phenylmethanesulfonamide affects the cell cycle, a fundamental biochemical pathway in cells . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
Pharmacokinetics
Like other sulfonamide-based compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.
Result of Action
The primary molecular effect of Phenylmethanesulfonamide is the inhibition of CDK2, leading to disruption of the cell cycle . On a cellular level, this can result in cell cycle arrest and potentially cell death . This makes Phenylmethanesulfonamide a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action of Phenylmethanesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs or substances can affect the metabolism and excretion of Phenylmethanesulfonamide, influencing its efficacy and potential side effects .
Safety and Hazards
properties
IUPAC Name |
phenylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYDMHGKWRPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063525 | |
Record name | Benzenemethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylmethanesulfonamide | |
CAS RN |
4563-33-1 | |
Record name | Phenylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4563-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004563331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylmethanesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanesulfonamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toluene-α-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENEMETHANESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ7K2YL2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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